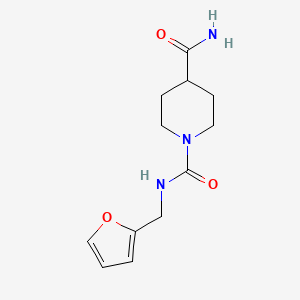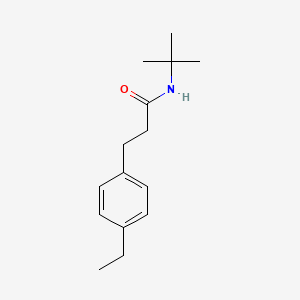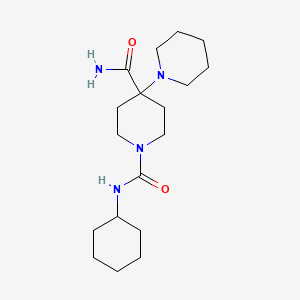![molecular formula C20H28N2O3 B4439574 4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)
4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone
Vue d'ensemble
Description
4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as S-2474 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The exact mechanism of action of S-2474 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are involved in pain and inflammation. Additionally, S-2474 has been found to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
S-2474 has been found to have potent analgesic effects in animal models. It has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines. Moreover, S-2474 has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of S-2474 is its potent analgesic effects, which make it a potential alternative to opioids for pain management. Additionally, S-2474 has been found to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for treating inflammatory and neurological disorders. However, one of the limitations of S-2474 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on S-2474. One area of research is to further elucidate the mechanism of action of S-2474, which could lead to the development of more potent and selective analogs. Another area of research is to investigate the potential use of S-2474 in combination with other drugs for pain management and inflammation. Moreover, S-2474 could be studied for its potential use in treating other neurological disorders such as Parkinson's disease. Finally, more studies are needed to investigate the safety and efficacy of S-2474 in human clinical trials.
Applications De Recherche Scientifique
S-2474 has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and neurological disorders. It has been found to have potent analgesic effects and has been studied as a potential alternative to opioids for pain management. Additionally, S-2474 has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory conditions such as arthritis. Moreover, S-2474 has been found to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2-ethylpiperidine-1-carbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-4-16-7-5-6-10-21(16)20(24)15-12-19(23)22(13-15)17-11-14(2)8-9-18(17)25-3/h8-9,11,15-16H,4-7,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBAMCYEMIZBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4439501.png)
![3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439502.png)
![3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439506.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)



![4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4439537.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)

![N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)